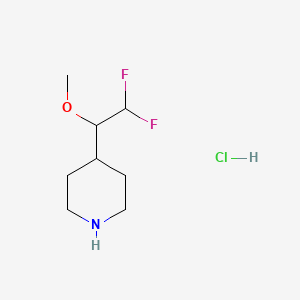
1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide is a synthetic compound with a molecular formula of C22H27BrN2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide involves the reaction of 4-bromo-2,2-diphenylbutyronitrile with 1-methylpiperidine. This reaction typically occurs in the presence of a base such as sodium carbonate and a catalytic amount of potassium iodide. The reaction is carried out in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is often purified through crystallization or extraction methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromide ion with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the piperidinium ring.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an analgesic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide involves its interaction with specific molecular targets. It is known to bind to opioid receptors, which are involved in pain modulation. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Piritramide: A synthetic opioid analgesic with a similar chemical structure and analgesic properties.
Diphenoxylate: An opioid used to treat diarrhea, structurally related to 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27BrN2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanenitrile;bromide |
InChI |
InChI=1S/C22H27N2.BrH/c1-24(16-9-4-10-17-24)18-15-22(19-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
GYKYYGKCFDTIEO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride](/img/structure/B13451190.png)
![tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B13451207.png)



![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)




![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
